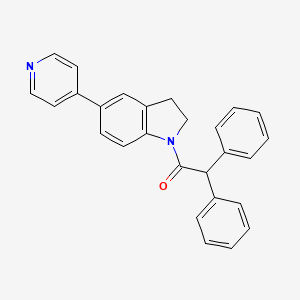![molecular formula C17H17N5O3 B2892670 2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile CAS No. 1903040-52-7](/img/structure/B2892670.png)
2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule. It contains a pyrazolo[5,1-b][1,3]oxazine core, which is a bicyclic structure with a pyrazole ring fused to a 1,3-oxazine ring . This core is substituted at the 2-position with a carbonyl group that is further linked to a pyrrolidine ring at the 1-position . The pyrrolidine ring is substituted at the 3-position with an oxy group that is further linked to an isonicotinonitrile group .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The pyrazolo[5,1-b][1,3]oxazine core indicates a fused bicyclic structure with a pyrazole ring (a five-membered ring with two nitrogen atoms) and a 1,3-oxazine ring (a six-membered ring with one nitrogen atom and one oxygen atom) . The various substituents are attached to this core as described in the description section .Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Research has focused on the synthesis and characterization of various heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the mentioned chemical. These compounds are synthesized through various chemical reactions, such as diazotization and coupling with active hydrogen-containing reagents, to produce novel heterocyclic systems like pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazines. These synthesized compounds are further characterized using techniques like IR, NMR, and mass spectra to elucidate their structures (Attaby et al., 2007).
Antiviral and Antimicrobial Activities
Some of the synthesized heterocyclic compounds have been evaluated for their biological activities, including antiviral and antimicrobial properties. Compounds derived from pyrazolo[3,4-b]pyridine and similar structures have been tested against various viruses and microbes, showcasing potential antiviral activities against strains like HSV1 and HAV, as well as antimicrobial effects. These studies provide insights into the potential therapeutic applications of these compounds in treating infectious diseases (Salem et al., 2013).
Orientations Futures
The future directions for research on this compound could include further exploration of its potential biological activity, particularly its inhibitory activity against PDE4 isozymes . Additionally, research could focus on optimizing the synthesis of this compound and related structures to improve yields and reduce costs .
Mécanisme D'action
Target of Action
The compound, also known as 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]pyridine-4-carbonitrile, is primarily targeted towards Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in cyclic nucleotide signaling by catalyzing the hydrolysis of cyclic AMP .
Mode of Action
The compound acts as an inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cyclic AMP, leading to an increase in the levels of this important secondary messenger within the cell. This can result in a variety of downstream effects, depending on the specific cellular context.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic AMP signaling pathway . By inhibiting PDE4B, the compound increases the levels of cyclic AMP within the cell. This can lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior.
Propriétés
IUPAC Name |
2-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-10-12-2-4-19-15(8-12)25-13-3-6-21(11-13)17(23)14-9-16-22(20-14)5-1-7-24-16/h2,4,8-9,13H,1,3,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNQJILMFARAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C#N)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)



![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)



